molecular formula C10H14O2S B14462964 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one CAS No. 65782-07-2

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one

Cat. No.: B14462964
CAS No.: 65782-07-2
M. Wt: 198.28 g/mol
InChI Key: MEBKFLBMIJCNEX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone ring substituted with a hydroxy group and a thiolan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone derivatives with thiolane derivatives under controlled conditions. One common method involves the use of cyclohexenone as a starting material, which undergoes nucleophilic addition with a thiolane derivative in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve catalytic processes to ensure high yield and purity. For example, catalytic hydrogenation and oxidation reactions can be employed to achieve the desired structural modifications. The use of advanced catalysts and optimized reaction conditions is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy and thiolan groups play a crucial role in its binding affinity and reactivity. The compound can form hydrogen bonds and undergo nucleophilic attacks, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

65782-07-2

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

3-hydroxy-2-(thiolan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O2S/c11-7-3-1-4-8(12)10(7)9-5-2-6-13-9/h9,11H,1-6H2

InChI Key

MEBKFLBMIJCNEX-UHFFFAOYSA-N

Canonical SMILES

C1CC(SC1)C2=C(CCCC2=O)O

Origin of Product

United States

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